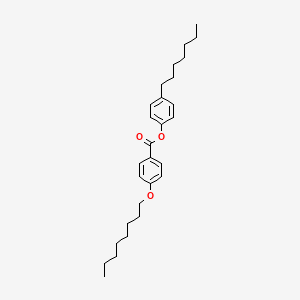![molecular formula C13H33NOSi4 B14409140 Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate CAS No. 85125-20-8](/img/structure/B14409140.png)
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate is a silicon-based compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a cyanate group attached to a silicon atom, which is further bonded to dimethyl and tris(trimethylsilyl)methyl groups. This compound is notable for being one of the first silicon cyanates synthesized and studied .
Métodos De Preparación
The synthesis of Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate involves the treatment of precursor compounds with silver cyanate (AgOCN) in dichloromethane (CH₂Cl₂). Specifically, the precursors used are (Me₃Si)₃CSiMe₂I, (Me₃Si)₃CSiMe(OMe)I, or (Me₃Si)₃CSiPh₂I. The reaction conditions typically involve heating the mixture to facilitate the formation of the cyanate compound
Análisis De Reacciones Químicas
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate primarily involves its ability to undergo isomerization and solvolysis reactions. The cyanate group can isomerize to form an isocyanate, which can then participate in further chemical reactions. The compound’s high reactivity as a leaving group in solvolysis reactions is due to the stability of the resulting silicon-containing products .
Comparación Con Compuestos Similares
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate can be compared to other organosilicon compounds, such as:
Trimethylsilyl cyanate: This compound has a simpler structure with only one trimethylsilyl group attached to the cyanate group.
Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups attached to a silicon atom.
The uniqueness of this compound lies in its combination of steric bulk and reactivity, making it a valuable reagent in specialized chemical syntheses.
Propiedades
Número CAS |
85125-20-8 |
|---|---|
Fórmula molecular |
C13H33NOSi4 |
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
[dimethyl-[tris(trimethylsilyl)methyl]silyl] cyanate |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)15-12-14/h1-11H3 |
Clave InChI |
SWDOQLQZSQYPNM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




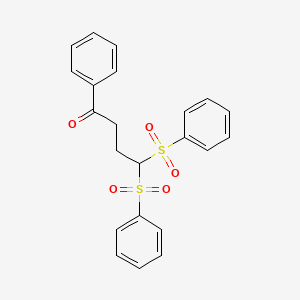
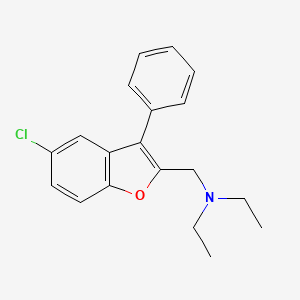
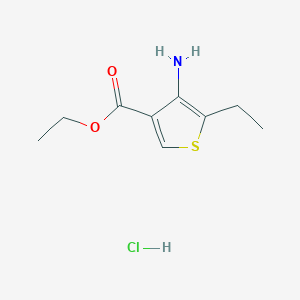
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)


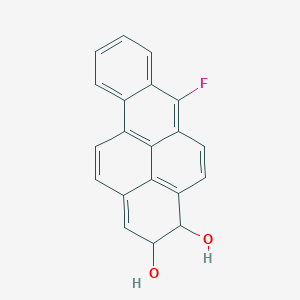
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)

